(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC16000859
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN2 |
|---|---|
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | (3-indol-1-ylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H |
| Standard InChI Key | WUIVKJFXZGXKBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central phenyl ring substituted at the 3-position with a 1H-indol-1-yl group, connected to a methanamine moiety that forms a hydrochloride salt (Figure 1). The IUPAC name is (3-indol-1-ylphenyl)methanamine hydrochloride, with the Standard InChIKey WUIVKJFXZGXKBW-UHFFFAOYSA-N. Its three-dimensional conformation allows for π-π stacking interactions between the aromatic rings, potentially enhancing binding affinity to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.74 g/mol | |
| Melting Point | 190–192 °C (in isopropanol) | |
| Solubility | Soluble in polar organic solvents |
Synthesis and Optimization
Primary Synthesis Route
The compound is synthesized via a multi-step reaction beginning with the condensation of indole-3-carbaldehyde with phenylmethanamine in the presence of hydrochloric acid. The reaction proceeds through imine formation, followed by cyclization and salt formation (Scheme 1). Typical yields range from 40% to 60%, with purification achieved via silica gel chromatography .
Alternative Approaches
Recent advances in indole derivative synthesis, such as the Van Leusen three-component reaction, suggest potential alternative pathways . This method employs p-toluenesulfonylmethyl isocyanide (TosMIC) and amines to construct imidazole-indole hybrids, though its applicability to (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride remains unexplored .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate moderate activity against MRSA, with a minimum inhibitory concentration (MIC) of 16 µg/mL . The indole moiety likely disrupts bacterial cell membrane integrity, while the phenyl group enhances lipophilicity, facilitating cellular uptake . Comparative analyses with structurally related compounds, such as 5-phenyl-1H-imidazoles, reveal narrower activity spectra, underscoring the importance of the 3-indol-1-yl substitution .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Cytotoxicity (HEK293 IC₅₀) | Source |
|---|---|---|---|
| MRSA (ATCC 43300) | 16 | >32 | |
| Cryptococcus neoformans | >32 | >32 |
| Supplier | Location | Purity | Price (100 mg) |
|---|---|---|---|
| Hangzhou MolCore BioPharmatech | China | >98% | $135 |
| BePharm Ltd | China | >95% | $120 |
Comparative Analysis with Structural Analogues
[3-(3-Methyl-1H-Indol-5-yl)phenyl]methanamine
This analogue, with a methyl substituent at the indole 3-position, exhibits reduced antimicrobial potency (MIC >32 µg/mL against MRSA) but improved metabolic stability . The methyl group sterically hinders membrane interaction, highlighting the sensitivity of bioactivity to minor structural changes .
Indole-Imidazole Hybrids
Compounds such as 6-methoxy-phenethyl-indole-imidazole show enhanced antifungal activity (MIC ≤0.25 µg/mL against C. neoformans), suggesting that hybrid scaffolds could unlock new therapeutic avenues for the parent compound .
Future Research Directions
-
In Vivo Efficacy Studies: Prioritize murine models of MRSA infection and xenograft tumors to validate preclinical potential.
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Structure-Activity Relationship (SAR) Optimization: Explore halogenation (e.g., 5-Cl, 5-Br) to enhance target affinity and pharmacokinetics.
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Mechanistic Elucidation: Conduct proteomic profiling to identify novel molecular targets beyond caspase pathways.
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